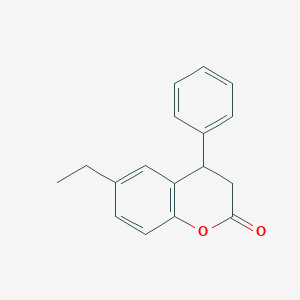

6-Ethyl-4-phenylchroman-2-one

描述

Historical Development and Academic Significance of the Chroman-2-one Core

The journey of the chroman-2-one family began with the isolation of the simplest member, coumarin (B35378) (2H-chromen-2-one), from tonka beans by H. A. Vogel in 1820. frontiersin.org The first synthesis of coumarin was later achieved by William Henry Perkin in 1868. frontiersin.org The chroman-2-one core, also known as dihydrocoumarin (B191007), is a reduced form of coumarin and is found in numerous biologically active natural products and pharmaceuticals. researchgate.net The chromone (B188151) ring system (1-benzopyran-4-one), a related structure, was first used in clinical practice in the form of Khellin, extracted from the plant Ammi visnaga. ijrpc.comresearchgate.net The academic significance of the chroman-2-one core lies in its prevalence in nature and its role as a key intermediate in the synthesis of new bioactive molecules and heterocyclic systems. researchgate.netresearchgate.net

The Chroman-2-one Moiety as a Privileged Structural Template in Chemical Design

The chroman-2-one moiety is widely recognized as a "privileged structure" in drug discovery. ijrpc.comcore.ac.uknih.govacs.org This term, coined by Evans et al. in 1988, refers to molecular scaffolds that are able to bind to multiple biological targets with high affinity, making them valuable starting points for the development of new drugs. scielo.brmdpi.com The rigid, bicyclic nature of the chroman-2-one scaffold provides a defined three-dimensional orientation for substituent groups, facilitating specific interactions with biological macromolecules. ijrpc.com The lipophilic character of the benzopyrone system allows it to engage in hydrophobic and π–π stacking interactions with aromatic amino acid residues in protein binding sites. mdpi.com Furthermore, the lactone group within the chroman-2-one structure can participate in strong polar interactions, such as hydrogen bonding. mdpi.com This versatility in binding modes has led to the development of a wide array of chroman-2-one derivatives with diverse pharmacological activities. researchgate.netmdpi.comtandfonline.com

Structural Classification of Chroman-2-one Congeners

Chroman-2-one derivatives can be classified based on the nature and position of substituents on the core scaffold. researchgate.netmdpi.com A primary classification distinguishes between simple chroman-2-ones and those with more complex substitutions. Further categorization can be based on the substitution pattern on the benzene (B151609) ring and the dihydropyranone ring. For instance, the position of substituents on the aromatic ring significantly influences the biological activity. acs.org

Another important class of related compounds is the chroman-4-ones, which differ by the position of the carbonyl group. researchgate.net The structural diversity within the broader chroman family, including flavanones (2-phenyl-4-chromanones) and isoflavanones (3-phenyl-4-chromanones), highlights the modularity of this scaffold for chemical synthesis and drug design. researchgate.net The specific compound of interest, 6-Ethyl-4-phenylchroman-2-one, falls into the category of 4-aryl-substituted chroman-2-ones.

Research Focus on this compound within the Chroman-2-one Chemical Landscape

Within the vast landscape of chroman-2-one derivatives, this compound is a specific analogue that has been a subject of chemical synthesis and characterization. Its structure features an ethyl group at the 6-position of the benzopyran ring and a phenyl group at the 4-position. The synthesis of related compounds, such as 6-Methyl-4-phenylchroman-2-one (B119032), has been described, involving the reaction of p-cresol (B1678582) with cinnamic acid. chemicalbook.com Research on similar 2-phenylchroman-4-one derivatives has explored their potential biological activities, including anti-MERS-CoV activity. nih.gov The focus on specific substitution patterns, such as the 6-ethyl and 4-phenyl groups, is driven by the aim to modulate the physicochemical properties and biological activity of the chroman-2-one scaffold.

Compound Information Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 405277-43-2 | C₁₇H₁₆O₂ | 252.31 g/mol |

| Coumarin | 91-64-5 | C₉H₆O₂ | 146.14 g/mol |

| 6-Methyl-4-phenylchroman-2-one | 40527-79-9 | C₁₆H₁₄O₂ | 238.28 g/mol |

| Khellin | 82-02-0 | C₁₄H₁₂O₅ | 260.24 g/mol |

| Bavachin | 19879-32-4 | C₂₀H₂₀O₄ | 340.37 g/mol |

| Bavachinin | 6766-07-0 | C₂₁H₂₂O₄ | 354.40 g/mol |

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₆O₂ |

| Molecular Weight | 252.31 |

| Topological Polar Surface Area (TPSA) | 26.3 Ų |

| LogP | 3.69 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 2 |

| Density | 1.142±0.06 g/cm³ (Predicted) |

| Boiling Point | 363.5±42.0 °C (Predicted) |

| Data sourced from available chemical databases. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-ethyl-4-phenyl-3,4-dihydrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-2-12-8-9-16-15(10-12)14(11-17(18)19-16)13-6-4-3-5-7-13/h3-10,14H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMJVGHAHFCJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Ethyl 4 Phenylchroman 2 One and Analogous Chroman 2 Ones

Foundational Synthetic Strategies for the Chroman-2-one Nucleus

The construction of the chroman-2-one core has traditionally relied on several key synthetic strategies, including annulation and cyclization reactions. These methods provide the fundamental framework for accessing a wide variety of substituted chroman-2-ones.

Key Annulation and Cyclization Reactions

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a cornerstone of chroman-2-one synthesis. chim.it A common approach involves the reaction of phenols with α,β-unsaturated acids or their derivatives. For instance, the synthesis of 6-methyl-4-phenylchroman-2-one (B119032) has been achieved by reacting p-cresol (B1678582) with cinnamic acid in the presence of sulfuric acid in xylene at elevated temperatures. chemicalbook.com This acid-catalyzed reaction proceeds via a Michael addition followed by an intramolecular cyclization to form the lactone ring of the chroman-2-one.

Another important strategy is the Pechmann condensation, which is widely used for the synthesis of coumarins (2H-chromen-2-ones) and can be adapted for chroman-2-one synthesis. researchgate.net This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. While primarily for coumarin (B35378) synthesis, modifications and subsequent reduction can lead to the chroman-2-one scaffold.

Furthermore, intramolecular cyclization of appropriately substituted precursors is a direct route to chroman-2-ones. For example, the palladium-catalyzed intramolecular aryloxycarbonylation of certain substrates can lead to the formation of chroman-2,4-diones, which can be further modified to yield chroman-2-ones. acs.org

Regioselective Synthesis Protocols

The control of regioselectivity is crucial when synthesizing substituted chroman-2-ones, particularly when the phenolic starting material has multiple potential sites for reaction. The regioselectivity of the cyclization is often governed by the electronic and steric nature of the substituents on the phenol ring.

For example, in the synthesis of flavones, which are related to chroman-2-ones, the cyclocarbonylative Sonogashira coupling of 2-iodophenols with alkynes has been shown to be highly regioselective. acs.org This type of palladium-catalyzed reaction, which can be adapted for chroman-2-one synthesis, allows for the specific formation of the desired constitutional isomer.

Multicomponent reactions also offer a high degree of regioselectivity in a single step. For instance, a base-promoted three-component reaction of 4-hydroxythiocoumarin, a salicylaldehyde (B1680747) or aryl aldehyde, and trans-β-nitrostyrene leads to the regioselective formation of complex heterocyclic structures. rsc.org Such strategies, by controlling the sequence of bond formations, ensure the desired arrangement of substituents on the final chroman-2-one ring.

Contemporary Advances in Chroman-2-one Synthesis

Modern synthetic chemistry has introduced a range of innovative techniques to improve the efficiency, sustainability, and scope of chroman-2-one synthesis. These advancements address the limitations of traditional methods and provide access to a broader array of complex chroman-2-one derivatives.

Sustainable and Green Chemical Approaches

The principles of green chemistry have significantly influenced the development of new synthetic methods for chroman-2-ones. rsc.orgresearchgate.netresearchgate.net These approaches prioritize the use of environmentally benign solvents, renewable catalysts, and energy-efficient reaction conditions. researchgate.netmdpi.com

Water, as a non-toxic and readily available solvent, has been explored for the synthesis of chromene derivatives. mdpi.com While the low solubility of many organic compounds in water can be a challenge, reactions can often be performed "in" or "on" water, negating the need for complete dissolution. mdpi.com The use of phase-transfer catalysts or co-solvents can also facilitate these aqueous reactions.

The development of reusable catalysts is another key aspect of green chemistry. For instance, Amberlyst 26A, a solid-supported basic catalyst, has been effectively used in the cross-aldol condensation for the synthesis of chalcones, which are precursors to flavones and related chromanones. researchgate.net This heterogeneous catalyst can be easily recovered and reused, minimizing waste. researchgate.net

Catalytic Systems in Chroman-2-one Formation

The use of advanced catalytic systems has revolutionized the synthesis of chroman-2-ones, enabling reactions under milder conditions with higher efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are widely employed in the formation of C-C and C-O bonds necessary for constructing the chroman-2-one framework. researchgate.netmdpi.com For example, palladium-catalyzed intramolecular aryloxycarbonylation has been used to synthesize chroman-2,4-diones. acs.org Gold catalysts have also emerged as powerful tools for the intramolecular cyclization of aryl alkynoates to produce coumarins, a reaction that can be adapted for chroman-2-one synthesis. d-nb.info The use of N-heterocyclic carbene (NHC) ligands in these gold(I) catalytic systems can significantly enhance their efficiency. d-nb.info

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for the synthesis of chiral chroman-2-one derivatives. acs.org Asymmetric organocatalyzed diversity-oriented one-pot syntheses have been developed to construct functionalized chroman-2-ones with high enantioselectivity. acs.org These reactions often proceed through cascade mechanisms, such as oxa-Michael–Michael additions, to build the chiral chroman scaffold. acs.org

Application of Modern Synthetic Techniques (e.g., Microwave Irradiation, Ultrasound)

Modern energy sources like microwave irradiation and ultrasound have been increasingly applied to the synthesis of chroman-2-ones and related heterocycles to accelerate reaction rates and improve yields. researchgate.netarabjchem.orgaip.org

Microwave-assisted synthesis has been shown to be a highly efficient method for various reactions leading to chroman-2-ones. researchgate.netarabjchem.org The rapid heating provided by microwaves can significantly reduce reaction times compared to conventional heating methods. arabjchem.org For example, the Pechmann condensation for the synthesis of 4-methyl coumarins has been successfully carried out under microwave irradiation, achieving high yields in a fraction of the time. researchgate.net

Ultrasound-assisted synthesis is another energy-efficient technique that utilizes acoustic cavitation to promote chemical reactions. aip.orgacs.org This method has been employed in the one-pot, multicomponent synthesis of various heterocyclic compounds, including those with a chromene core. acs.orgfrontiersin.org The use of ultrasound can lead to faster reactions and higher yields, often at ambient temperatures. acs.org

Photoredox and Visible-Light-Mediated Transformations

Visible-light photoredox catalysis has become a powerful method for constructing chroman-2-one scaffolds under mild conditions. rsc.orgrsc.org A notable example is the doubly decarboxylative Giese reaction, which synthesizes 4-substituted-chroman-2-ones. rsc.orgresearchgate.net This reaction involves the coupling of coumarin-3-carboxylic acids with N-(acyloxy)phthalimides, which act as precursors for alkyl radicals. rsc.orgrsc.org The process is initiated by visible light and a photoredox catalyst, requiring a base, an anhydrous solvent, and an inert atmosphere to proceed effectively. rsc.orgresearchgate.net

The mechanism involves two separate decarboxylation events. rsc.org The first initiates the catalytic cycle, and the second completes the transformation. rsc.org This method is valued for its use of mild reaction conditions and its applicability to electron-poor carboxylic acids. rsc.orgrsc.org Optimization studies for this reaction were conducted using coumarin-3-carboxylic acid and 1,3-dioxoisoindolin-2-yl cyclohexanecarboxylate (B1212342) as model substrates. rsc.org Various photoredox catalysts, solvents, and bases were tested to maximize the yield of the desired 4-substituted-chroman-2-one. researchgate.net

The reaction is generally applicable to a range of coumarin-3-carboxylic acids, including those with both electron-donating and electron-withdrawing groups on the aromatic ring, which typically result in good to high yields. rsc.org For instance, substrates with electron-donating groups such as methoxy (B1213986) and methyl on the aromatic ring of coumarin-3-carboxylic acid provided products in high yields. rsc.org Similarly, acids with electron-withdrawing groups like fluorine, chlorine, and bromine also yielded products efficiently. rsc.org

Table 1: Optimization of Doubly Decarboxylative Giese Reaction Conditions This table is generated based on data from optimization studies. rsc.orgresearchgate.net

| Entry | Photocatalyst | Base | Solvent | Light Source | Yield (%) |

| 1 | Ru(bpy)₃Cl₂ | DIPEA | CH₂Cl₂ | Blue LED | 85 |

| 2 | fac-Ir(ppy)₃ | DIPEA | CH₂Cl₂ | Violet Light | 92 |

| 3 | Eosin Y | DIPEA | CH₂Cl₂ | Green Light | 75 |

| 4 | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | DIPEA | CH₂Cl₂ | Blue LED | 90 |

| 5 | fac-Ir(ppy)₃ | DBU | CH₂Cl₂ | Violet Light | 88 |

| 6 | fac-Ir(ppy)₃ | DIPEA | DMSO | Violet Light | 78 |

| 7 | fac-Ir(ppy)₃ | DIPEA | CH₃CN | Violet Light | 82 |

Another advanced visible-light-driven method is the photocatalytic radical cascade reaction of aroylhydrazones with α-silylamines to produce hydrazide-containing chroman-2-ones with high diastereoselectivity. acs.org Furthermore, a metal-free approach using visible light has been developed for the synthesis of 3-(arylmethyl)chroman-4-ones through a photoredox-neutral alkene acylarylation with cyanoarenes. nih.gov

Synthetic Approaches to 4-Phenylchroman-2-one Derivatives

Several classical and modern synthetic methods are employed to produce 4-phenylchroman-2-one derivatives. A straightforward and effective method involves the acid-catalyzed reaction of phenols with cinnamic acid. ajouronline.com For example, 4-phenylchroman-2-one, 6-methyl-4-phenylchroman-2-one, and 8-methyl-4-phenylchroman-2-one have been synthesized by reacting phenol, p-cresol, and o-cresol, respectively, with cinnamic acid using p-toluenesulfonic acid as a catalyst at high temperatures without a solvent. ajouronline.com This intermolecular reaction provides a simple route to these dihydrocoumarin (B191007) structures. ajouronline.com

The synthesis process typically begins with the hydrolysis of methyl trans-cinnamate to yield cinnamic acid. ajouronline.comunivpancasila.ac.id The subsequent cyclization with a phenol in the presence of an acid catalyst like p-toluenesulfonic acid or polyphosphoric acid leads to the desired 4-phenylchroman-2-one derivative. ajouronline.comrdd.edu.iq

Table 2: Synthesis of 4-Phenylchroman-2-one Derivatives via Cinnamic Acid and Phenols This table is generated based on data from reported syntheses. ajouronline.com

| Phenolic Substrate | Product | Catalyst | Temperature (°C) | Yield (%) |

| Phenol | 4-Phenylchroman-2-one | p-Toluenesulfonic acid | 170 | 56.2 |

| p-Cresol | 6-Methyl-4-phenylchroman-2-one | p-Toluenesulfonic acid | 170 | 55.2 |

| o-Cresol | 8-Methyl-4-phenylchroman-2-one | p-Toluenesulfonic acid | 170 | 41.2 |

Another key strategy is the Pechmann condensation, which can be used to prepare the chroman-4-one core structure that can be a precursor to chroman-2-ones. rdd.edu.iq Additionally, derivatization of the chromen-2-one core is a common approach. For instance, novel 7-hydroxy-4-phenylchromen-2-one-linked triazole moieties have been synthesized via click chemistry. nih.gov This involves reacting the parent coumarin with ethyl bromoacetate, followed by treatment with hydrazine (B178648) hydrate (B1144303) and subsequent cyclization to form the triazole ring. nih.gov

For chiral separations, kinetic resolution of racemic 4-substituted chroman-2-ones can be achieved through asymmetric hydrogenation using chiral iridium catalysts. chinesechemsoc.org This method allows for the synthesis of enantiomerically enriched γ-aryl primary alcohols and the recovery of chiral β-aryl esters or chroman-2-ones. chinesechemsoc.org

Considerations for the Synthesis of 6-Ethyl-4-phenylchroman-2-one

The synthesis of the specific compound this compound (CAS 405277-43-2) follows the general principles outlined for its analogs. chemscene.com The most direct approach is analogous to the synthesis of 6-methyl-4-phenylchroman-2-one, which involves the reaction between p-cresol and cinnamic acid. ajouronline.comchemicalbook.com

For the synthesis of this compound, the corresponding starting material, 4-ethylphenol, would be reacted with cinnamic acid. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and conducted in a high-boiling solvent like xylene or under solvent-free conditions at elevated temperatures. ajouronline.comchemicalbook.com

A reported synthesis for the analogous 6-methyl-4-phenylchroman-2-one involves stirring a mixture of cinnamic acid and p-cresol in xylene, followed by the addition of concentrated sulfuric acid. chemicalbook.com The reaction mixture is heated to 140-145°C. chemicalbook.com After completion, a standard workup involving water washing, neutralization with a base (e.g., NaOH solution), and separation of the organic layer is performed. chemicalbook.com The final product is obtained after distilling the solvent under reduced pressure, reportedly achieving a high yield and purity. chemicalbook.com This established procedure for the 6-methyl analog serves as a reliable template for the synthesis of this compound by substituting p-cresol with 4-ethylphenol.

Chemical Transformations and Derivatization of the Chroman 2 One Scaffold

Intrinsic Reactivity Patterns of the Chroman-2-one Core

The reactivity of the chroman-2-one core is dictated by the interplay of its constituent functional groups: the lactone (an intramolecular cyclic ester), the aromatic A-ring, and the chiral center typically found at the C-4 position. nih.gov The core structure possesses several reactive sites:

The Lactone Moiety: The carbonyl group of the lactone is electrophilic and susceptible to attack by nucleophiles, which can lead to ring-opening reactions.

The C-3 Position: The methylene (B1212753) group adjacent to the lactone carbonyl (C-3) has acidic protons, allowing for enolate formation and subsequent functionalization.

The C-4 Position: The C-4 position is benzylic, making it a potential site for radical reactions or for stabilization of a carbocation intermediate. The creation of this stereocenter is often a key step in the synthesis of the scaffold itself.

The Aromatic Ring: The benzene (B151609) ring (A-ring) can undergo electrophilic aromatic substitution, with the regiochemical outcome directed by the existing substituents, namely the C-6 ethyl group and the ether oxygen of the pyranone ring.

Regioselective Functionalization and Side-Chain Modifications

The ability to selectively modify specific positions on the 6-Ethyl-4-phenylchroman-2-one scaffold is crucial for creating analogues with tailored properties.

The C-3 position, being alpha to the carbonyl group, is a primary site for functionalization. While direct C-H functionalization at this position can be challenging, it is often achieved through the use of coumarin-3-carboxylic acids as precursors. These compounds can undergo decarboxylative reactions that serve as a gateway to introducing a variety of substituents. nih.govias.ac.in

Decarboxylative functionalization allows for the introduction of alkyl, aryl, and other groups at the C-3 or C-4 position, depending on the reaction mechanism. ias.ac.in For instance, the reaction of coumarin-3-carboxylic acids can proceed via a decarboxylative Michael reaction, where a nucleophile attacks the C-4 position, followed by the loss of carbon dioxide. nih.govacs.org Another strategy involves creating hybrid molecules by introducing complex side chains, such as an exo-methylidene group, to form an α-methylidene-δ-lactone moiety conjugated with the carbonyl group. nih.gov

| Reaction Type | Reagents/Catalyst | Product Type | Ref. |

| Decarboxylative Michael Addition | Pyridyl acetic acids | 4-(Pyridylmethyl)chroman-2-ones | nih.gov |

| Ugi/Intramolecular Michael Addition | Aryl amines, aryl aldehydes, terminal alkynes | Chromeno[3,4-c]pyrrole-3,4-diones | ias.ac.in |

| Hybrid Synthesis | Reaction sequence involving ethyl diethoxyphosphorylacetate | 3-Methylidene-3,4-dihydro-2H-chroman-2-one derivatives | nih.gov |

This table is interactive and showcases examples of C-3 functionalization strategies starting from related coumarin (B35378) precursors.

The C-4 phenyl group is a defining feature of this scaffold. The synthesis of 4-arylchroman-2-ones is commonly achieved through the conjugate addition of arylboronic acids to coumarins (α,β-unsaturated lactones). clockss.orgbeilstein-journals.org Highly active rhodium catalysts, particularly those with electron-poor diphosphine ligands like MeO-F12-BIPHEP, can facilitate this 1,4-addition with high efficiency and enantioselectivity, even at room temperature. clockss.org This method has been successfully applied to synthesize (R)-6-methyl-4-phenylchroman-2-one, a close analogue of the title compound, in high yield and excellent enantiomeric excess. clockss.org

Another powerful method involves a doubly decarboxylative Giese reaction, where alkyl radicals, generated from N-(acyloxy)phthalimides, add to coumarin-3-carboxylic acids under photoredox conditions to yield 4-substituted-chroman-2-ones. chemrxiv.orgrsc.org

| Reaction Type | Reagents/Catalyst | Substrate Example | Product Example | Ref. |

| Asymmetric 1,4-Addition | Ph-B(OH)₂, Rh/[MeO-F12-BIPHEP] | 6-Methylcoumarin | (R)-6-Methyl-4-phenylchroman-2-one | clockss.org |

| Asymmetric 1,4-Addition | Ph-B(OH)₂, Rh/(R)-Segphos | Coumarin | (R)-4-Phenylchroman-2-one | clockss.org |

| Decarboxylative Radical Addition | Cycloalkanols, Photocatalyst | Coumarin | C-4 Alkylated Chroman-2-one | chemrxiv.org |

| Decarboxylative Giese Reaction | N-(acyloxy)phthalimides, Photoredox catalyst | Coumarin-3-carboxylic acids | 4-Substituted-chroman-2-ones | rsc.org |

This interactive table summarizes key methods for introducing substituents at the C-4 position.

Further functionalization of the aromatic A-ring can be achieved via electrophilic aromatic substitution. The existing C-6 ethyl group is a moderately activating ortho- and para-directing group. The endocyclic ether oxygen strongly activates the ring, also directing ortho and para (to positions C-5 and C-7). The interplay of these directing effects governs the regioselectivity of subsequent substitutions.

While specific studies on this compound are not prevalent, research on related chromone (B188151) scaffolds demonstrates that site-selective C-H functionalization is feasible. rsc.org For example, chelation-assisted, transition-metal-catalyzed reactions can direct functionalization to the C-5 position. rsc.orgnih.gov Functionalization at C-7 has also been demonstrated in various coumarin and chromone systems. clockss.org For instance, the synthesis of (R)-7-methoxy-4-phenylchroman-2-one was achieved via the rhodium-catalyzed 1,4-addition of phenylboronic acid to 7-methoxycoumarin. clockss.org These methodologies suggest that selective derivatization of the aromatic ring of this compound at positions C-5, C-7, or C-8 is synthetically accessible.

Functionalization at C-4.

Modifications of the Lactone Moiety

The lactone is a key functional group whose modification can dramatically alter the compound's structure and properties. The most common transformation is the ring-opening of the cyclic ester. chinesechemsoc.orgchim.itrsc.org

A significant development is the asymmetric hydrogenation of the lactone via kinetic resolution. chinesechemsoc.orgchinesechemsoc.org Using chiral Iridium-SpiroPAP catalysts, racemic 4-substituted chroman-2-ones can be converted to chiral γ-aryl primary alcohols, while the unreacted chroman-2-one is recovered with high enantiomeric purity. chinesechemsoc.org This method provides access to two valuable chiral products from a single racemic starting material. The catalyst (R)-4e, which contains a methyl group at the 6-position of its pyridine (B92270) ring, has shown exceptional performance in these resolutions. chinesechemsoc.org

More conventional reductive ring-opening can be accomplished with reagents like sodium borohydride (B1222165) to yield the corresponding diol. vulcanchem.com

| Reaction Type | Reagents/Catalyst | Outcome | Ref. |

| Asymmetric Hydrogenation (KR) | H₂, Chiral Ir-SpiroPAP catalyst, KOtBu | Chiral γ-aryl primary alcohol + Enantioenriched chroman-2-one | chinesechemsoc.orgchinesechemsoc.org |

| Reductive Ring-Opening | Sodium borohydride | 1,3-Diol derivative | vulcanchem.com |

| Base-Promoted Ring-Opening | Cs₂CO₃ | Intermediate for further annulation | acs.org |

This interactive table details reactions involving the lactone functional group.

Annulation Reactions and Construction of Polycyclic Systems

The chroman-2-one scaffold can serve as a building block for the synthesis of more complex, polycyclic heterocyclic systems through annulation reactions. These reactions involve the formation of one or more new rings fused to the original core.

One strategy involves a base-promoted [4+2] annulation of 2-hydroxyphenyl-substituted para-quinone methides with α-alkylidene succinimides, which can be chemodivergently switched to form either 2H-chromen-2-one or chromeno[2,3-c]pyrrole scaffolds. acs.org The reaction pathway, leading to either a simple cyclization or a more complex sequence involving lactone ring-opening and intramolecular Michael addition, can be controlled by the choice of base. acs.org

Other annulation strategies include:

[4+2] Annulation with various partners like homophthalic anhydrides or cyclic enamides to build diverse chroman-containing polycycles. chim.it

Domino 1,6-addition/annulation reactions, for example between 3-cyano-4-alkenyl-2H-chromen-2-ones and isatin-derived carbonates, to construct spirocyclic systems. rsc.org

Cascade reactions involving 4-hydroxy-2H-chromen-2-ones and 2-isocyanophenyl propargylic esters to synthesize quinoline-fused polycyclic skeletons. researchgate.net

These advanced synthetic methods highlight the utility of the chroman-2-one framework in constructing architecturally complex molecules with potential biological relevance.

Stereochemical Control in Chroman-2-one Synthesis and Derivatization (e.g., Kinetic Resolution)

The control of stereochemistry is a critical aspect of the synthesis and derivatization of the chroman-2-one scaffold, as the three-dimensional arrangement of atoms can significantly influence biological activity. The C4 position of the this compound core is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). Strategies to selectively produce one enantiomer over the other are paramount for developing compounds with specific therapeutic or biological functions. Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful techniques employed to achieve this separation.

Kinetic resolution operates by reacting a racemic mixture (an equal mix of both enantiomers) with a chiral catalyst or reagent. The chiral catalyst reacts at a different rate with each enantiomer, allowing for the separation of the faster-reacting enantiomer (which is converted into a new product) from the slower-reacting, unreacted enantiomer. This provides access to both an enantiomerically enriched product and the recovered, enantiomerically enriched starting material.

A prominent example of this is the asymmetric hydrogenation of racemic 4-substituted chroman-2-ones. chinesechemsoc.orgchinesechemsoc.org This method utilizes chiral iridium catalysts to selectively reduce one enantiomer of the lactone to a chiral γ-aryl primary alcohol, leaving the other enantiomer of the chroman-2-one unreacted and thus enantiomerically pure. chinesechemsoc.org Research using racemic 4-phenylchroman-2-one as a model substrate demonstrates the effectiveness of this approach. chinesechemsoc.orgchinesechemsoc.org By employing chiral spiro Ir-SpiroPAP catalysts, an efficient kinetic resolution is achieved through the asymmetric hydrogenation of the lactone ring. chinesechemsoc.org

The choice of catalyst and reaction conditions significantly impacts the efficiency and selectivity of the resolution. chinesechemsoc.orgchinesechemsoc.org For instance, the hydrogenation of racemic 4-phenylchroman-2-one using different chiral iridium catalysts in the presence of a base like potassium tert-butoxide (KOtBu) leads to varying degrees of conversion and enantiomeric excess (ee) for both the resulting product and the recovered starting material. chinesechemsoc.org The selectivity factor (s), a measure of how effectively the catalyst discriminates between the two enantiomers, can be significantly influenced by the catalyst's structure. chinesechemsoc.orgchinesechemsoc.org

The data below illustrates the kinetic resolution of racemic 4-phenylchroman-2-one, the core structure of the subject compound, via asymmetric hydrogenation.

Table 1: Kinetic Resolution of rac-4-phenylchroman-2-one via Asymmetric Hydrogenation chinesechemsoc.org Reaction conditions: 1.0 mmol scale, [rac-1a] = 0.5 M, 0.1 mol % of catalyst, [base] = 0.5 M, Solvent (2.0 mL), room temperature (25–30 °C), 20 atm H₂.

While standard kinetic resolution is limited to a theoretical maximum yield of 50% for a single enantiomer, dynamic kinetic resolution (DKR) can overcome this limitation. In DKR, the slow-reacting enantiomer is continuously racemized (converted back into the racemic mixture) under the reaction conditions. This allows the faster-reacting enantiomer to be continually formed, theoretically enabling the conversion of 100% of the starting material into a single enantiomer of the product. Hydrolase-mediated DKR of chroman-2-ols and asymmetric transfer hydrogenation (ATH-DKR) of related flavonoid systems are examples of this more efficient approach. almacgroup.comresearchgate.net

Other strategies for achieving stereochemical control in the synthesis of chiral chroman derivatives include organocatalytic methods. Bifunctional organocatalysts, for example, have been used in oxa-Michael-Michael cascade reactions to produce highly substituted chiral chromans with excellent enantioselectivities (up to >99% ee). nih.gov These methods build the chiral centers into the molecule during the primary synthesis rather than resolving a racemic mixture post-synthesis.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-phenylchroman-2-one |

| Potassium tert-butoxide |

| Sodium tert-butoxide |

| γ-aryl primary alcohol |

Advanced Spectroscopic Characterization and Structural Elucidation of Chroman 2 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal multiplicities, and correlation experiments, a complete and unambiguous assignment of all protons and carbons in 6-Ethyl-4-phenylchroman-2-one can be achieved.

The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts are influenced by the electronic environment, including the aromatic rings, the lactone functionality, and the alkyl substituent.

The protons of the ethyl group at the C-6 position are expected to appear as a triplet for the methyl group (H-2') and a quartet for the methylene (B1212753) group (H-1'), a result of spin-spin coupling. The aromatic protons on the chroman core (H-5, H-7, H-8) will show characteristic splitting patterns based on their substitution. The protons on the phenyl ring at C-4 will likely appear as a multiplet in the aromatic region. The diastereotopic methylene protons at C-3 and the methine proton at C-4 create a complex splitting pattern that is characteristic of the chroman-2-one ring system.

Detailed analysis of a closely related compound, 6-methyl-4-phenylchroman-2-one (B119032), shows a triplet for the C-4 proton and two doublets of doublets for the C-3 protons, which supports these predictions. ajouronline.com The specific chemical shifts for this compound can be extrapolated from this data.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~2.80-3.10 | dd | ~16.0, ~6.0 |

| H-3' | ~2.80-3.10 | dd | ~16.0, ~4.0 |

| H-4 | ~4.35-4.45 | t | ~5.0 |

| H-5 | ~7.00-7.10 | d | ~8.5 |

| H-7 | ~7.10-7.20 | dd | ~8.5, ~2.0 |

| H-8 | ~6.90-7.00 | d | ~2.0 |

| H-2'', H-6'' | ~7.25-7.40 | m | |

| H-3'', H-4'', H-5'' | ~7.25-7.40 | m | |

| H-1' (CH₂) | ~2.60-2.70 | q | ~7.6 |

| H-2' (CH₃) | ~1.20-1.30 | t | ~7.6 |

Note: Predicted values are based on data from analogous compounds and general NMR principles. dd = doublet of doublets, t = triplet, d = doublet, m = multiplet, q = quartet.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Due to the lack of symmetry in this compound, a total of 15 distinct carbon signals are expected (since the molecule has the formula C17H16O2, but two pairs of carbons in the unsubstituted phenyl ring are equivalent). The chemical shifts are highly characteristic of the type of carbon.

The carbonyl carbon (C-2) of the lactone is expected to resonate at the lowest field, typically in the range of 165-175 ppm. The aromatic carbons will appear between 115-155 ppm, with their exact shifts influenced by the substituents. The aliphatic carbons of the chroman ring (C-3, C-4) and the ethyl group (C-1', C-2') will be found at the highest field (upfield). For the analogous 6-methyl-4-phenylchroman-2-one, the carbonyl carbon appears at 167.8 ppm, providing a solid reference point. ajouronline.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=O) | ~167-169 |

| C-3 (CH₂) | ~37-39 |

| C-4 (CH) | ~40-42 |

| C-4a | ~124-126 |

| C-5 | ~128-130 |

| C-6 | ~135-137 |

| C-7 | ~128-130 |

| C-8 | ~117-119 |

| C-8a | ~151-153 |

| C-1'' (Phenyl) | ~140-142 |

| C-2''/C-6'' (Phenyl) | ~127-129 |

| C-3''/C-5'' (Phenyl) | ~129-131 |

| C-4'' (Phenyl) | ~128-130 |

| C-1' (CH₂) | ~28-30 |

| C-2' (CH₃) | ~15-17 |

Note: Predicted values are based on data from analogous compounds and general NMR principles. ajouronline.compressbooks.publibretexts.org

To definitively assign all proton and carbon signals, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the H-1' and H-2' protons of the ethyl group, and between the H-4 proton and the two H-3 protons. It would also help to trace the connectivity of the aromatic protons on the chroman ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra. For example, the proton signal at ~4.35-4.45 ppm would correlate with the carbon signal at ~40-42 ppm, confirming their assignment as H-4 and C-4, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons (which are not seen in HSQC) and for piecing together the molecular fragments. For instance, the H-5 proton would show a correlation to the C-4, C-7, and C-8a carbons, while the H-1' protons of the ethyl group would correlate to C-5, C-6, and C-7, confirming the position of the ethyl group on the aromatic ring.

Together, these techniques provide a powerful and comprehensive method for the complete structural elucidation of chroman-2-one systems. bldpharm.com

Carbon-13 (¹³C) NMR Spectroscopy.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. The molecular formula of this compound is C₁₇H₁₆O₂, which corresponds to a molecular weight of 252.31 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 252. The fragmentation of the molecular ion is expected to follow pathways characteristic of chroman-2-one and phenyl-substituted systems. Key fragmentation processes include:

Loss of CO₂: Cleavage of the lactone ring can lead to the loss of a carbon dioxide molecule (44 Da), resulting in a fragment ion.

Retro-Diels-Alder (RDA) Reaction: The dihydro-γ-pyrone ring can undergo a characteristic RDA fragmentation, leading to the loss of a neutral molecule and the formation of a stable radical cation.

Loss of the Phenyl Group: Cleavage of the bond between C-4 and the phenyl group can result in the loss of a phenyl radical (C₆H₅•, 77 Da) or a benzene (B151609) molecule (C₆H₆, 78 Da).

Benzylic Cleavage: Fragmentation can occur at the benzylic position, leading to the formation of a stable tropylium (B1234903) ion (m/z = 91) or related structures.

Cleavage of the Ethyl Group: The ethyl group can fragment through the loss of a methyl radical (•CH₃, 15 Da) to form a [M-15]⁺ ion, or the loss of an ethyl radical (•C₂H₅, 29 Da) to form a [M-29]⁺ ion.

The analysis of these fragment ions provides corroborating evidence for the proposed structure of this compound. google.comnih.gov

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Lactone) | Stretch | ~1740-1760 | Strong |

| C-O (Ester) | Stretch | ~1200-1250 | Strong |

| Aromatic C=C | Stretch | ~1600, ~1450-1500 | Medium-Weak |

| Aromatic C-H | Stretch | ~3000-3100 | Medium-Weak |

| Aliphatic C-H | Stretch | ~2850-2970 | Medium |

The most prominent feature would be a strong absorption band for the lactone carbonyl (C=O) stretching vibration, typically appearing in the region of 1740-1760 cm⁻¹. The exact position can be influenced by ring strain and conjugation. Additionally, strong C-O stretching vibrations associated with the ester linkage are expected. The presence of aromatic rings will be confirmed by C=C stretching bands around 1600 and 1450-1500 cm⁻¹, as well as C-H stretching absorptions just above 3000 cm⁻¹. The aliphatic C-H bonds of the ethyl group and the chroman ring will give rise to stretching bands in the 2850-2970 cm⁻¹ region. vscht.czpressbooks.publibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The chroman-2-one core contains a conjugated system that gives rise to characteristic UV absorptions.

The UV-Vis spectrum of this compound is expected to display absorption maxima (λ_max) resulting from π→π* transitions within the benzopyranone chromophore. The presence of the phenyl group at the C-4 position, which extends the conjugation, is expected to cause a bathochromic (red) shift compared to unsubstituted chroman-2-ones. Chromenone derivatives typically show strong absorption in the 250–350 nm range. vulcanchem.com The addition of an alkyl group like ethyl at the C-6 position is expected to have only a minor effect on the absorption maxima. The electronic absorption characteristics are sensitive to the solvent used, with more polar solvents potentially causing shifts in the λ_max values. nih.govmsu.edu

Other Advanced Spectroscopic Techniques for Detailed Molecular Insight

Beyond the foundational spectroscopic methods of NMR, IR, and Mass Spectrometry, a suite of advanced techniques offers deeper understanding of the complex structural and physicochemical properties of chroman-2-one systems. These methods provide highly specific information regarding vibrational modes, solid-state conformation, and stereochemistry, which are crucial for a comprehensive molecular characterization.

Raman Spectroscopy and Surface-Enhanced Variants

Raman spectroscopy serves as a powerful complementary technique to infrared (IR) spectroscopy for probing molecular vibrations. newport.com It detects the inelastic scattering of monochromatic light, providing a vibrational fingerprint of a molecule. nasa.gov While IR activity depends on a change in dipole moment, Raman activity arises from a change in polarizability, often making non-polar bonds and symmetric vibrations, which may be weak in IR spectra, strongly Raman active. s-a-s.org

For chroman-2-one systems, key Raman bands can be assigned to specific functional groups. The carbonyl (C=O) stretching vibration of the lactone ring typically appears in the 1600–1750 cm⁻¹ region. newport.comscifiniti.com Aromatic C=C stretching vibrations from the phenyl and fused benzene rings are expected in the 1400–1600 cm⁻¹ range, while C-H stretching vibrations occur above 3000 cm⁻¹. scifiniti.comijres.org Computational studies, often using Density Functional Theory (DFT), are frequently employed to calculate theoretical vibrational frequencies, which aids in the precise assignment of experimental Raman bands observed for coumarin (B35378) and its derivatives. ijres.orgarkat-usa.org

Surface-Enhanced Raman Spectroscopy (SERS) dramatically amplifies the Raman signal, sometimes by many orders of magnitude, surmounting the technique's inherent insensitivity. mdpi.com This enhancement occurs when molecules are adsorbed onto or are in close proximity to nanostructured metallic surfaces, typically gold or silver. mdpi.comspectroscopyonline.com The effect is primarily driven by localized surface plasmon resonances, which create intense local electromagnetic fields. spectroscopyonline.com SERS is particularly advantageous for detecting trace amounts of an analyte, making it a promising tool for various analytical applications. nih.govrsc.org While specific SERS studies on this compound are not prevalent, the technique's ability to provide fingerprint spectra at ultra-low concentrations makes it highly suitable for future investigations of this and related chroman-2-one derivatives. mdpi.commdpi.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Comment |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Vibrations of C-H bonds on the phenyl and benzene rings. |

| Aliphatic C-H Stretch | 2850 - 3000 | Vibrations from the ethyl group and the chroman ring's saturated carbons. |

| Lactone C=O Stretch | 1600 - 1750 | A characteristically strong band for the carbonyl group in the pyrone ring. scifiniti.com |

| Aromatic C=C Stretch | 1400 - 1600 | Multiple bands arising from the skeletal vibrations of the aromatic rings. ijres.org |

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. pdx.edufreescience.info By measuring the angles and intensities of X-rays diffracted by the electron clouds of atoms in a crystal lattice, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed. iitk.ac.in This technique is indispensable for establishing the absolute conformation of a molecule in the solid state. rigaku.commaterianova.be

For chroman-2-one derivatives, single-crystal XRD analysis provides unambiguous proof of structure and reveals key architectural features. nih.gov Although specific crystal structure data for this compound is not publicly available, analysis of closely related compounds provides significant insight. For instance, the crystal structure of 5,7-Dimethoxy-4-phenyl-chroman-2-one was resolved, confirming the geometry of the chromanone core and the relative orientation of the phenyl substituent. Similarly, studies on other chromen-2-one derivatives have utilized XRD to elucidate their solid-state structures. Powder XRD can also be used to identify crystalline phases and confirm the identity of a synthesized compound by comparing its diffraction pattern to known standards or calculated patterns. researchgate.net

| Compound | Crystal System | Space Group | Key Structural Features Noted |

|---|---|---|---|

| 5,7-Dimethoxy-4-phenyl-chroman-2-one | Data not specified | Data not specified | Resolves the chromanone core, methoxy (B1213986) substituents, and phenyl ring geometry. |

| 7-ethoxy-6-ethyl-4-phenyl-2H-chromen-2-one | Monoclinic | P21/c | Structure solved via single-crystal X-ray diffraction. |

| Melamine (Reference for technique) | Monoclinic | P21/c | Lattice parameters confirmed by single-crystal XRD. researchgate.net |

Advanced Techniques for Chirality Assessment (if applicable for specific derivatives)

The presence of a substituent at the C4 position of the chroman-2-one ring, as in this compound, renders this carbon a stereocenter. Consequently, the compound exists as a pair of enantiomers. Distinguishing and separating these enantiomers is critical, as they can exhibit different biological activities.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a premier technique for the analytical and preparative separation of enantiomers. researchgate.netrsc.org CSPs are designed to interact stereoselectively with the enantiomers, leading to different retention times and allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving the enantiomers of various 4-substituted chroman-2-one derivatives. chinesechemsoc.org For example, the enantiomers of several racemic 4-arylchroman-2-ones were successfully separated using chiral HPLC to determine their enantiomeric excess (ee) following kinetic resolution experiments. chinesechemsoc.org This technique is essential for assessing the stereochemical outcome of asymmetric syntheses or resolutions of chiral chroman-2-ones. nih.gov

| Compound Class / Example | Technique | Chiral Stationary Phase (Example) | Purpose of Analysis |

|---|---|---|---|

| Racemic 4-Arylchroman-2-ones | Chiral HPLC | Polysaccharide-based (e.g., Chiralpak) | Determination of enantiomeric excess (ee) after kinetic resolution. chinesechemsoc.org |

| Acenocoumarol (Related coumarin) | Chiral HPLC | Chiralcel® OD-H | Baseline separation of enantiomers. researchgate.net |

| Various Racemates | Chiral HPLC | Amylose tris-(5-chloro-2-methylphenyl carbamate) | High chiral recognition and resolution. |

Computational Chemistry and Theoretical Investigations of Chroman 2 One Structures

Quantum Mechanical Calculations for Electronic Properties and Reaction Mechanisms

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic landscape of molecules. While specific DFT studies on 6-Ethyl-4-phenylchroman-2-one are not widely documented, research on analogous chromone (B188151) and coumarin (B35378) derivatives offers a clear picture of the insights that can be obtained. d-nb.infoinformaticsjournals.co.in

These calculations are used to optimize the molecular geometry, predicting bond lengths and angles with high accuracy, which often show good agreement with experimental X-ray crystallography data. eurjchem.comresearchgate.net Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's reactivity and stability; a smaller gap suggests higher reactivity. d-nb.infoinformaticsjournals.co.in

Molecular Electrostatic Potential (MESP) maps are also generated to visualize the electron density distribution. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting how the molecule will interact with other chemical species and its potential sites of reactivity. informaticsjournals.co.in For instance, in chroman-2-ones, the area around the carbonyl oxygen typically shows a negative potential, indicating a site for electrophilic attack or hydrogen bonding.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electronegativity (χ) | Global Electrophilicity Index (ω) (eV) |

|---|---|---|---|---|---|

| (E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one (TPC) | -7.653 | -5.783 | 1.870 | 6.718 | 20.233 |

| (E)-3-((2-(2,4,6-trifluorophenyl)hydrazono)methyl)-4H-chromen-4-one (FHM) | -7.592 | -5.943 | 1.649 | 6.767 | 22.581 |

| (E)-3-((2-(perfluorophenyl)hydrazono)methyl)-4H-chromen-4-one (PFH) | -7.625 | -6.035 | 1.590 | 6.830 | 23.203 |

Data sourced from a computational study on chromone derivatives, illustrating typical parameters calculated via DFT. d-nb.info

Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding their potential mechanism of action. Numerous docking studies have been performed on chromen-2-one derivatives to explore their inhibitory potential against various enzymes. nih.gov

| Compound Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| 4-Substituted-7-benzyloxy-2H-chromen-2-ones | Monoamine Oxidase B (MAO-B) | Binding mode highlights the dominant role of steric effects at the C4 position in determining inhibitory potency. | nih.gov |

| 7-Hydroxy-4-phenyl-2H-chromen-2-ones | Carbonic Anhydrase XII (hCA XII) | The coumarin scaffold binds at the entrance of the catalytic site, with substituents forming specific interactions that confer selectivity. | nih.gov |

| 2-Phenylchroman-4-one Derivatives | Murine Double Minute 2 (MDM2) | Docking results were in good agreement with experimental cytotoxic activity against cancer cell lines. | researchgate.net |

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While docking provides a static snapshot of a molecular interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and stability of a compound and its complexes. mdpi.com

For a molecule like this compound, MD simulations can explore the rotational freedom of the phenyl group at the C4 position and the ethyl group at C6, revealing the most stable conformations (rotamers) in different environments (e.g., in water or a protein binding site). When applied to a ligand-protein complex identified through docking, MD simulations can assess the stability of the binding pose over time. nih.gov If the key interactions observed in docking are maintained throughout the simulation and the ligand remains stably bound, it increases confidence in the predicted binding mode. Such simulations have been used to study the behavior of various chromen-2-one systems, confirming the stability of their binding to target proteins. researchgate.net

Quantitative Structure-Property Relationships (QSPR) and Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) and its subset, Quantitative Structure-Activity Relationship (QSAR), are computational models that correlate the chemical structure of a compound with its physicochemical properties or biological activity. researchgate.netnih.gov These models are built by calculating a set of numerical descriptors for a series of molecules and then using statistical methods to find a mathematical equation that relates these descriptors to an observed property. unimore.it

For the chromone and coumarin classes, QSAR models have been successfully developed to predict activities like antitumor and antimicrobial effects. researchgate.netresearchmap.jp Descriptors can include constitutional (e.g., molecular weight), topological, geometric (e.g., 3D shape), and quantum-chemical (e.g., polarizability, ionization potential) parameters. researchmap.jp A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, such as this compound, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov A study on 2-azolylchromones, for example, found that tumor specificity was correlated with 3D shape, polarizability, ionization potential, and lipophilicity. researchmap.jp

In Silico Predictions for Synthetic Route Design and Optimization

Computational chemistry is increasingly used not only to predict properties but also to assist in the planning of chemical syntheses. numberanalytics.com In silico screening of potential synthetic routes can save significant time and resources in the laboratory. nih.gov

Programs like KOSP (Knowledgebase-Oriented Synthesis Planning) can generate multiple potential synthetic pathways to a target molecule. nih.gov Subsequently, theoretical calculations, such as DFT, can be employed to evaluate the feasibility of key reaction steps in the proposed routes. By calculating the activation energies and reaction thermodynamics, chemists can identify pathways that are likely to be high-yielding and avoid those that are energetically unfavorable. This approach has been successfully applied to the synthesis of 2,6-dimethylchroman-4-one, a related structure. nih.gov In that study, DFT calculations correctly predicted that a Michael reaction would be a viable route while other proposed routes would likely fail, which was later confirmed by experiment. nih.gov Similar methodologies could be applied to optimize the synthesis of this compound, for which syntheses via methods like the Pechmann condensation or Lewis acid-mediated reactions have been reported. nih.govrsc.org

Future Directions and Emerging Research Avenues for 6 Ethyl 4 Phenylchroman 2 One and the Chroman 2 One Framework

Innovations in Efficient and Selective Synthesis of Chroman-2-one Derivatives

The development of novel synthetic methodologies that are both efficient and highly selective is paramount for exploring the potential of chroman-2-one derivatives. Future research will likely focus on several key areas:

Organocatalytic Domino Reactions: Asymmetric organocatalysis has emerged as a powerful tool for the stereoselective synthesis of complex molecules. tandfonline.comresearchgate.net Domino reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of step economy and reduced waste. Researchers are developing modularly designed organocatalysts (MDOs) that can self-assemble to create highly stereoselective pathways to functionalized chroman-2-ones. tandfonline.comresearchgate.net These methods can achieve high yields (up to 97%) and excellent enantioselectivities (up to 99% ee). tandfonline.comresearchgate.net

Visible-Light Photocatalysis: Harnessing the energy of visible light to drive chemical reactions is a rapidly growing field in green chemistry. Photocatalytic methods, such as the doubly decarboxylative Giese reaction, are being developed for the synthesis of 4-substituted-chroman-2-ones. rsc.orgresearchgate.netrsc.org These reactions proceed under mild conditions and tolerate a wide range of functional groups. acs.org

Doubly Decarboxylative Cross-Couplings: This strategy involves the coupling of two different carboxylic acid derivatives, with the extrusion of two molecules of carbon dioxide. It has been successfully applied to the synthesis of 4-(pyridylmethyl)chroman-2-ones, demonstrating a novel approach to functionalization at the C-4 position under Brønsted base catalysis. rsc.org

Kinetic Resolution: For the preparation of enantiomerically pure chroman-2-ones, asymmetric hydrogenation offers a promising route. Kinetic resolution of racemic 4-substituted chroman-2-ones via this method allows for the separation of enantiomers with high selectivity, which is crucial for pharmacological studies. researchgate.net

| Synthesis Method | Key Features | Typical Yields | Enantioselectivity | Citations |

| Organocatalytic Domino Reaction | High stereoselectivity, one-pot synthesis | Up to 97% | Up to 99% ee | tandfonline.comresearchgate.net |

| Visible-Light Photocatalysis | Mild conditions, green chemistry | Good to high | Not always applicable | rsc.orgresearchgate.netrsc.orgacs.org |

| Doubly Decarboxylative Coupling | Novel C-4 functionalization | Good to very good | Enantioselective variants are being explored | rsc.org |

| Asymmetric Hydrogenation (KR) | Enantiomer separation | High conversion | High ee values for resolved lactone | researchgate.net |

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond synthesis, understanding the inherent reactivity of the chroman-2-one core is crucial for developing new applications. Future research will delve into previously unexplored chemical transformations.

A significant area of interest is the Addition, Ring-Opening, and Cyclization (ANRORC) reaction pathway. For instance, the palladium-catalyzed aminocarbonylation of 3-iodochromone has been shown to proceed through an aza-Michael addition followed by ring-opening and a subsequent intramolecular aryloxycarbonylation to yield chroman-2,4-diones. acs.orgnih.govacs.org This demonstrates a complex and unprecedented rearrangement that expands the synthetic utility of the chroman scaffold.

Furthermore, the functionalization of the chromene core through transition metal-catalyzed C-H activation is a burgeoning field. wiley.com This allows for the direct introduction of new substituents onto the aromatic ring of the chroman-2-one, bypassing the need for pre-functionalized starting materials. The development of site-selective C-H functionalization will be a major focus, enabling the precise modification of compounds like 6-Ethyl-4-phenylchroman-2-one to fine-tune their properties. wiley.com

Development of Advanced Analytical and Spectroscopic Probes based on Chroman-2-ones

The inherent fluorescence of many coumarin (B35378) and chroman-2-one derivatives makes them ideal candidates for the development of chemical sensors and biological probes. tandfonline.comresearchgate.netbohrium.com The design of these probes often involves modifying the chroman-2-one scaffold with a recognition unit that selectively interacts with a target analyte. tandfonline.comresearchgate.net This interaction can induce a change in the fluorescence properties of the molecule, such as a "turn-on" or "turn-off" response, allowing for the detection and quantification of the analyte. rsc.orgnih.gov

Future research will focus on creating probes with enhanced sensitivity, selectivity, and biocompatibility for a wide range of applications, including:

Ion Detection: Probes for detecting metal ions like Al³⁺, Cu²⁺, and Fe³⁺ are being developed for applications in environmental monitoring and understanding their roles in biological systems. rsc.orgnih.govfrontiersin.org

Biomolecule Sensing: The detection of biologically important molecules such as thiophenols and reactive oxygen species (ROS) is a key area of research. nih.govrsc.org

Bioimaging: Fluorescent probes with good cell permeability are being designed for imaging analytes within living cells, providing valuable insights into cellular processes. nih.govnih.gov

The mechanisms governing the response of these probes, such as Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET), will be further investigated to enable the rational design of next-generation sensors. tandfonline.comresearchgate.net

| Probe Type | Target Analyte | Sensing Mechanism | Application | Citations |

| Turn-on Fluorescent Probe | Al³⁺ | Chelation-Enhanced Fluorescence | Detection in aqueous systems and living cells | rsc.org |

| Turn-off Fluorescent Probe | Cu²⁺, Fe³⁺ | Ligand to Metal Charge Transfer | Bioimaging in human neuroblastoma cells | nih.govresearchgate.net |

| Ratiometric Fluorescent Probe | Thiophenols | Intramolecular Charge Transfer | Detection in water samples and living cells | nih.gov |

| 'AND' Logic Gate Probe | Peroxynitrite & Thiols | Sequential reaction and fluorescence recovery | Simultaneous detection of multiple analytes | rsc.org |

Integration of Artificial Intelligence and Machine Learning in Chroman-2-one Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, including the study of heterocyclic compounds like chroman-2-ones. nih.govnumberanalytics.com These computational tools can analyze vast datasets of chemical reactions and properties to make predictions and guide experimental work.

Future applications in chroman-2-one research include:

Predictive Modeling: ML models can be trained to predict the biological activity, reactivity, and physicochemical properties of novel chroman-2-one derivatives, helping to prioritize synthetic targets. researchgate.netnih.gov

Synthesis Planning: Retrosynthesis algorithms powered by AI can propose efficient synthetic routes to complex chroman-2-one-containing molecules, potentially uncovering novel and non-intuitive pathways. chemrxiv.org

Reaction Optimization: Machine learning can be used to optimize reaction conditions, such as catalyst choice, solvent, and temperature, to maximize yields and selectivity, saving time and resources. acs.org

While challenges remain in the quality and standardization of chemical data, the integration of AI and ML will undoubtedly accelerate the discovery and development of new chroman-2-one derivatives with desired functionalities. acs.org

Design and Synthesis of Complex Architectures Incorporating the Chroman-2-one Core

The chroman-2-one scaffold serves as a valuable building block for the construction of more complex molecular architectures. researchgate.netnih.gov Future research will focus on incorporating this motif into larger, polycyclic systems to explore new chemical space and biological activities.

Strategies for achieving this include:

Cascade Reactions: One-pot reactions that create multiple rings in a single operation are highly sought after. For example, asymmetric organocatalyzed diversity-oriented synthesis has been used to construct polycyclic compounds containing the chroman-2-one core with high stereoselectivity. acs.org

[2+2] Cycloadditions: The photochemical [2+2] cycloaddition of coumarins with alkenes provides a direct route to cyclobutane-fused chromanones, which are found in some natural products. researchgate.net

Radical Cyclizations: Sequential Claisen rearrangement and radical cyclization reactions have been employed to synthesize coumarin-annulated polycyclic heterocycles. mdpi.com

Skeletal Editing: Advanced synthetic strategies are being developed to perform single-atom edits on existing molecular skeletons. For instance, a stepwise carbon-to-oxygen swap in tetralins has been demonstrated to produce the privileged chroman scaffold, offering a novel approach to complex chroman synthesis. nih.govchemrxiv.org

These innovative synthetic approaches will enable the creation of novel and structurally diverse molecules based on the chroman-2-one framework, opening up new possibilities for drug discovery and materials science. nih.govresearchgate.net

常见问题

Q. How can researchers address potential biases in bioactivity studies of this compound?

- Methodological Answer :

- Blind experiments: Assign compound codes to conceal identities during data collection.

- Use positive/negative controls in every assay plate (e.g., staurosporine for apoptosis assays).

- Disclose funding sources and conflicts of interest. Adhere to ARRIVE guidelines for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。